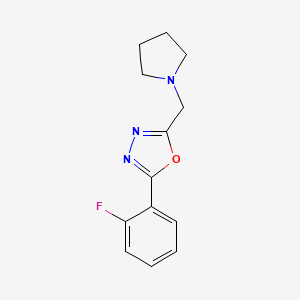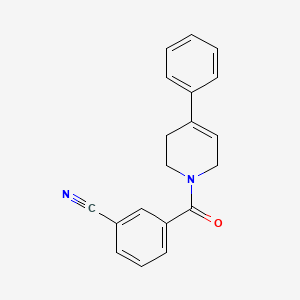
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is also known as PD173074 and has been found to be a potent inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase.
Mecanismo De Acción
PD173074 works by binding to the ATP-binding site of the FGFR tyrosine kinase, thereby preventing the phosphorylation and activation of downstream signaling pathways that promote cancer cell growth and survival. This inhibition of FGFR signaling has been shown to induce apoptosis (cell death) in cancer cells and to inhibit tumor growth in animal models.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, PD173074 has also been found to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PD173074 is its potency and specificity for FGFR inhibition, which makes it a valuable tool for studying the role of FGFR signaling in cancer and other diseases. However, one limitation of PD173074 is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on PD173074. One area of interest is the development of more soluble and bioavailable analogs of PD173074 that can be used in clinical trials for cancer treatment. Another area of interest is the investigation of the neuroprotective effects of PD173074 in more detail, with the goal of developing new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is also potential for PD173074 to be used in combination with other cancer therapies to improve treatment outcomes.
Métodos De Síntesis
The synthesis of PD173074 involves a multi-step process that starts with the reaction of 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-cyanobenzonitrile in the presence of a base to form PD173074.
Aplicaciones Científicas De Investigación
PD173074 has been extensively studied for its potential applications in cancer treatment. It has been found to be a potent inhibitor of FGFR, which is a key player in the development and progression of various types of cancer. In particular, PD173074 has been shown to be effective against several types of solid tumors, including breast cancer, prostate cancer, and non-small cell lung cancer.
Propiedades
IUPAC Name |
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c20-14-15-5-4-8-18(13-15)19(22)21-11-9-17(10-12-21)16-6-2-1-3-7-16/h1-9,13H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXISSSULWCHXCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Methoxypyridin-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7497749.png)
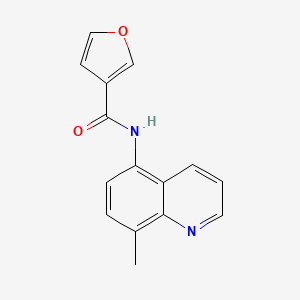
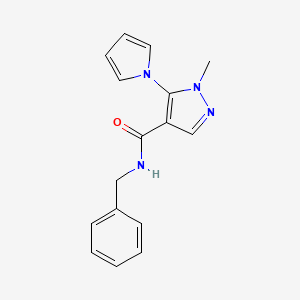
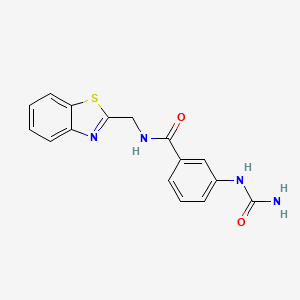
![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)
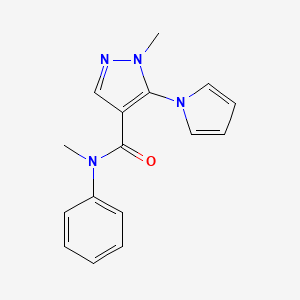
![Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate](/img/structure/B7497812.png)
![N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)
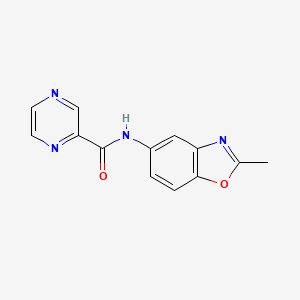
![N-[(3-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7497828.png)
![N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7497840.png)
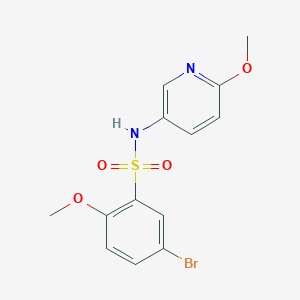
![N-(2-oxo-3H-1,3-benzoxazol-5-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7497860.png)
